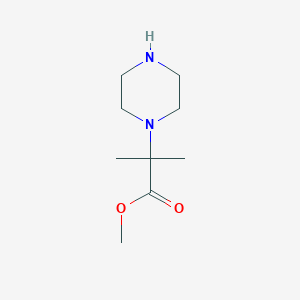

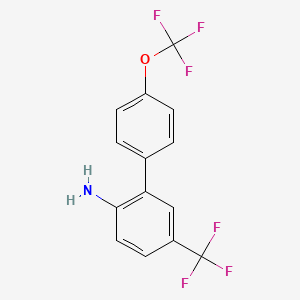

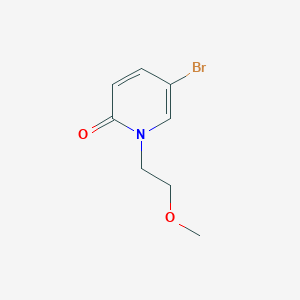

![molecular formula C8H14N2O4 B1443445 {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid CAS No. 1248664-13-2](/img/structure/B1443445.png)

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid

Overview

Description

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid, also known as PECFA, is a synthetic organic acid that has been used in a variety of scientific research applications. It is a derivative of formic acid, which is a naturally occurring compound found in many plants and animals. PECFA is highly soluble in water and has a low melting point, making it an ideal compound for laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Pharmaceutical Excipients Analysis :

- Formic acid and its esters, including {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid, are often present in pharmaceutical excipients as trace impurities. These impurities can react with amino and/or hydroxyl groups in drugs, potentially forming significant levels of degradants. A gas chromatography/mass spectrometry method was developed for rapid screening of these trace amounts in pharmaceutical excipients (del Barrio et al., 2006).

Catalysis in Organic Synthesis :

- 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, a compound related to formic acid, has been used as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Crystal Structure Analysis in Pharmacology :

- The structural characterization of 2-amino-2-oxoacetic acid, a compound related to {[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid, has been crucial in understanding its role as an inhibitor of lactic dehydrogenase, significant for its anticancer activity and potential in treating type 2 diabetes (Delgado et al., 2019).

Chemical Hydrogen Storage :

- Formic acid has been explored as a renewable chemical hydrogen storage system, with applications in portable devices, vehicles, and other energy-related applications. Its production from atmospheric CO2 may also aid in reducing global warming (Singh et al., 2016).

Development of Fluorescent Sensors :

- A nanofilm-based fluorescent sensor for formic acid vapor detection was developed, demonstrating wide response range, fast response speed, and high sensitivity. This sensor can be used in applications related to corrosion and injury prevention from formic acid (Wu et al., 2021).

Analysis in Food Science :

- Formic acid is used in the food industry as well, and its accurate determination is essential for qualified uses and for avoiding potential hazards. A gas chromatographic method for the determination of formic acid content in various food items and drug substances has been developed (Takale et al., 2021).

Catalytic Decomposition for Hydrogen Production :

- Recent studies have focused on the decomposition of formic acid for hydrogen production. Various catalysts, both homogeneous and heterogeneous, have been explored for this purpose, highlighting the potential of formic acid as a material for hydrogen storage (Wang et al., 2018).

properties

IUPAC Name |

2-oxo-2-[[3-oxo-3-(propylamino)propyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-2-4-9-6(11)3-5-10-7(12)8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKEVONKNAYDHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCNC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

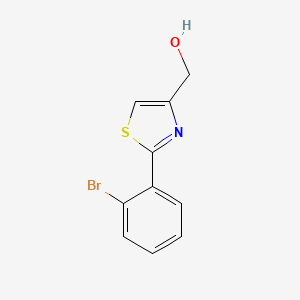

![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)

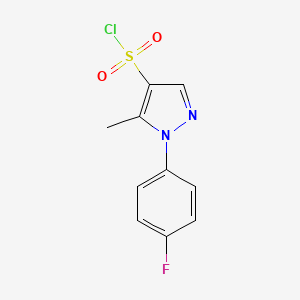

![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)